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Compound of Interest

Compound Name: 1-Bromo-3-ethylpentane

Cat. No.: B3187701 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Bromo-3-
ethylpentane (C₇H₁₅Br). Aimed at researchers, scientists, and professionals in drug

development, this document elucidates the structural features of the molecule through the

interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. While experimental spectra for this specific compound are not readily available in

public databases, this guide presents predicted data based on well-established spectroscopic

principles and analysis of analogous structures.

Introduction
1-Bromo-3-ethylpentane is a halogenated alkane with the chemical structure illustrated below.

The precise characterization of such molecules is paramount in various fields, including organic

synthesis and pharmaceutical development, to ensure purity, confirm identity, and understand

reactivity. Spectroscopic techniques offer a non-destructive and highly informative approach to

elucidating the molecular structure. This guide will delve into the predicted spectroscopic

signatures of 1-Bromo-3-ethylpentane, providing a detailed rationale for the interpretation of

its NMR, IR, and MS spectra.

Molecular Structure and Symmetry
To effectively interpret the spectroscopic data, a foundational understanding of the molecule's

structure and symmetry is essential. 1-Bromo-3-ethylpentane possesses a chiral center at the

C3 carbon, meaning it can exist as two enantiomers. However, for the purposes of standard

NMR, IR, and MS, the enantiomers are indistinguishable. The molecule lacks significant
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symmetry, which simplifies NMR interpretation as chemically non-equivalent protons and

carbons will give rise to distinct signals.

Caption: Chemical structure of 1-Bromo-3-ethylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By analyzing the chemical shifts, integration, and splitting

patterns of the signals, a detailed picture of the molecular connectivity can be constructed.

¹H NMR Spectroscopy
The proton NMR spectrum of 1-Bromo-3-ethylpentane is predicted to exhibit several distinct

signals corresponding to the chemically non-equivalent protons in the molecule. The presence

of the electronegative bromine atom significantly influences the chemical shifts of nearby

protons, causing them to appear at a lower field (deshielded).

Predicted ¹H NMR Data for 1-Bromo-3-ethylpentane

Signal Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration

a -CH₂Br 3.40 Triplet (t) 2H

b -CH₂- 1.75 Multiplet (m) 2H

c -CH- 1.45 Multiplet (m) 1H

d -CH₂- (ethyl) 1.35 Multiplet (m) 4H

e -CH₃ (ethyl) 0.90 Triplet (t) 9H

Interpretation of the ¹H NMR Spectrum:

Signal a (-CH₂Br): The two protons on the carbon directly attached to the bromine atom are

the most deshielded due to the strong electron-withdrawing effect of bromine. They are
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expected to appear as a triplet around 3.40 ppm, being split by the two adjacent protons on

C2.

Signal b (-CH₂-): The protons on C2 are adjacent to both the C1 methylene group and the

C3 methine group, leading to a complex splitting pattern (multiplet) around 1.75 ppm.

Signal c (-CH-): The single proton on the chiral center (C3) is coupled to the protons on C2

and the two methylene groups of the ethyl substituents. This will result in a complex multiplet

around 1.45 ppm.

Signal d (-CH₂- of ethyl groups): The four protons of the two methylene groups in the ethyl

substituents are chemically equivalent due to free rotation. They will appear as a multiplet

around 1.35 ppm.

Signal e (-CH₃ of ethyl groups): The nine protons of the three methyl groups are equivalent

and will appear as a triplet around 0.90 ppm, being split by the adjacent methylene protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. Due to the lack of symmetry, 1-Bromo-3-ethylpentane is expected to show distinct

signals for each of its seven carbon atoms.

Predicted ¹³C NMR Data for 1-Bromo-3-ethylpentane

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1 (-CH₂Br) 33

C2 (-CH₂-) 38

C3 (-CH-) 42

C4, C4' (-CH₂- of ethyl) 25

C5, C5', C5'' (-CH₃ of ethyl) 11

Interpretation of the ¹³C NMR Spectrum:
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C1 (-CH₂Br): The carbon atom directly bonded to the bromine atom is significantly

deshielded and is expected to appear at the lowest field, around 33 ppm.

C2 (-CH₂-): This carbon is adjacent to the brominated carbon and will appear at a slightly

higher field, around 38 ppm.

C3 (-CH-): The branched methine carbon will have a characteristic chemical shift around 42

ppm.

C4, C4' (-CH₂- of ethyl): The two methylene carbons of the ethyl groups are equivalent and

will appear in the typical alkane region, around 25 ppm.

C5, C5', C5'' (-CH₃ of ethyl): The three methyl carbons are also equivalent and will be the

most shielded, appearing at the highest field around 11 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds. The IR spectrum of 1-Bromo-3-ethylpentane will be dominated by

absorptions corresponding to C-H and C-Br bond vibrations.

Predicted IR Absorption Bands for 1-Bromo-3-ethylpentane

Wavenumber (cm⁻¹) Bond Vibration Intensity

2960-2850 C-H stretch (alkane) Strong

1465-1450 C-H bend (methylene/methyl) Medium

1380-1370 C-H bend (methyl) Medium

1300-1150 -CH₂Br wag Medium

690-515 C-Br stretch Strong

Interpretation of the IR Spectrum:

C-H Stretching: Strong, sharp peaks in the 2960-2850 cm⁻¹ region are characteristic of C-H

stretching vibrations in alkanes.[1][2]
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C-H Bending: Absorptions in the 1465-1370 cm⁻¹ range correspond to the bending vibrations

of the methyl and methylene groups.

-CH₂Br Wagging: A medium intensity band between 1300 and 1150 cm⁻¹ is indicative of the

wagging vibration of the methylene group attached to the bromine atom.[1][2]

C-Br Stretching: A strong absorption in the fingerprint region, between 690 and 515 cm⁻¹, is

characteristic of the C-Br stretching vibration.[1][2][3] The presence of this band is a key

indicator of a bromoalkane.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-Bromo-3-ethylpentane, the presence of bromine is a key feature that will

be readily identifiable in the mass spectrum.

Predicted Mass Spectrometry Data for 1-Bromo-3-ethylpentane

m/z Ion Comments

178/180 [M]⁺

Molecular ion peak, showing

the characteristic M+ and M+2

isotopic pattern for bromine

(⁷⁹Br and ⁸¹Br) in a ~1:1 ratio.

99 [M-Br]⁺
Loss of a bromine radical,

resulting in the C₇H₁₅⁺ cation.

57 [C₄H₉]⁺
A common fragment for alkyl

chains.

43 [C₃H₇]⁺
A common fragment for alkyl

chains.

29 [C₂H₅]⁺ Ethyl cation fragment.

Interpretation of the Mass Spectrum:
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Molecular Ion Peak: The most telling feature in the mass spectrum of a bromoalkane is the

presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass

units.[4][5] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br

and ⁸¹Br. For 1-Bromo-3-ethylpentane (C₇H₁₅Br), these peaks will appear at m/z 178 and

180.

Fragmentation Pattern: The fragmentation of the molecular ion will primarily involve the

cleavage of the C-Br bond, which is the weakest bond in the molecule. The loss of a bromine

radical will give rise to a prominent peak at m/z 99 (178 - 79 or 180 - 81). Further

fragmentation of the alkyl chain will lead to smaller carbocation fragments, such as those at

m/z 57, 43, and 29.

Caption: Predicted mass spectrometry fragmentation pathway for 1-Bromo-3-ethylpentane.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of 1-Bromo-3-ethylpentane. The predicted spectroscopic data

presented in this guide, based on fundamental principles and analysis of related structures,

offer a detailed roadmap for the identification and structural elucidation of this compound. The

key identifying features include the deshielded protons and carbon adjacent to the bromine in

NMR, the characteristic C-Br stretching vibration in IR, and the distinctive M/M+2 isotopic

pattern in the mass spectrum. This guide serves as a valuable resource for scientists and

researchers working with halogenated compounds, enabling confident structural assignment

and quality control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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